REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[N:3]=1.[NH2:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=1.CC(C)([O-])C.[Na+]>>[Br:9][C:4]1[N:3]=[C:2]([NH:10][C:11]2[CH:16]=[C:15]([C:17]([F:19])([F:18])[F:20])[CH:14]=[CH:13][N:12]=2)[CH:7]=[C:6]([CH3:8])[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1)C)Br
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
1,1′-bis(di-tert-butylphsophino)ferrocene palladium dichloride
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Quantity
|
0.905 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
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Details
|
The mixture was stirred at 25° C. for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added nitrogen
|
Type
|
CUSTOM
|
Details
|
sparged dioxane (180 mL)
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Type
|
CUSTOM
|
Details
|
the slurry was evacuated
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen
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Type
|
TEMPERATURE
|
Details
|
heated to 75° C. for 12 hours
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
water (20 mL) was added
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl actetate (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via chromatography on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |